molecular formula C4H5ClO2 B088262 2-Chlorocyclopropane-1-carboxylic acid CAS No. 1258298-11-1

2-Chlorocyclopropane-1-carboxylic acid

Cat. No.: B088262
CAS No.: 1258298-11-1
M. Wt: 120.53 g/mol
InChI Key: KIOFZHBEJQGHPB-UHFFFAOYSA-N
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Description

2-Chlorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C4H5ClO2. It is a cyclic carboxylic acid with a chlorine atom attached to the cyclopropane ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorocyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the reaction of cyclopropane with chlorine gas under photochemical conditions, which produces chlorocyclopropane . This intermediate can then be further reacted with carbon dioxide in the presence of a base to form this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by carboxylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form cyclopropane-1-carboxylic acid.

    Reduction Reactions: The compound can be reduced to cyclopropane-1-carboxylic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclopropane-1,1-dicarboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.

Major Products Formed:

    Substitution: Cyclopropane-1-carboxylic acid.

    Reduction: Cyclopropane-1-carboxylic acid.

    Oxidation: Cyclopropane-1,1-dicarboxylic acid.

Scientific Research Applications

2-Chlorocyclopropane-1-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chlorocyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its cyclopropane ring strain makes it highly reactive, allowing it to participate in ring-opening reactions and other transformations. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or chemical synthesis .

Comparison with Similar Compounds

2-Chlorocyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a strained cyclopropane ring and a reactive chlorine atom, which provides versatility in various chemical and biological applications.

Properties

IUPAC Name

2-chlorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOFZHBEJQGHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902465
Record name NoName_1708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258298-11-1
Record name 2-chlorocyclopropane-1-carboxylic acid
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